molecular formula C16H16ClNO4 B11175378 N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide

Cat. No.: B11175378
M. Wt: 321.75 g/mol
InChI Key: XJBKWPVZRSCCEK-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group and two methoxy groups attached to the phenyl ring, along with a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dimethoxyphenylbenzamide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 4-chloro-2,5-dimethoxybenzoic acid.

    Reduction: Formation of 2,5-dimethoxyphenylbenzamide.

    Substitution: Formation of N-(4-amino-2,5-dimethoxyphenyl)-4-methoxybenzamide.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide is unique due to the presence of both chloro and methoxy groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide

InChI

InChI=1S/C16H16ClNO4/c1-20-11-6-4-10(5-7-11)16(19)18-13-9-14(21-2)12(17)8-15(13)22-3/h4-9H,1-3H3,(H,18,19)

InChI Key

XJBKWPVZRSCCEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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